1-(pyrrolidin-3-yl)-1H-1,2,4-triazole
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Overview
Description
1-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,4-triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(pyrrolidin-3-yl)-1h-1,2,4-triazole, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this compound is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the biological activity of pyrrolidine derivatives .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative and the target biomolecule.
Cellular Effects
Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrolidine derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and then functionalized to introduce the triazole moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-(pyrrolidin-3-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-(pyrrolidin-3-yl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
1-(pyrrolidin-3-yl)-1H-1,2,4-triazole can be compared with other similar compounds such as pyrrolidine derivatives and triazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrrolidine derivatives are known for their use in drug discovery, while triazole derivatives are widely studied for their antimicrobial properties. The unique combination of the pyrrolidine and triazole rings in this compound provides a distinct profile that can be advantageous in various research and industrial applications .
Properties
IUPAC Name |
1-pyrrolidin-3-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-6(1)10-5-8-4-9-10/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBKRUMCUODGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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